molecular formula C12H18ClNO2 B104032 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 16135-43-6

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B104032
CAS No.: 16135-43-6
M. Wt: 243.73 g/mol
InChI Key: PLUNNRJXHUNDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and appropriate methoxy-substituted benzaldehydes.

    Condensation Reaction: The key step involves a Pictet-Spengler condensation reaction, where the tetrahydroisoquinoline core is formed by the reaction of the amine with the aldehyde in the presence of an acid catalyst.

    Methoxylation: Subsequent methoxylation reactions introduce the methoxy groups at the 6 and 7 positions of the isoquinoline ring.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the aromatic ring positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

    Substitution Products: Various substituted isoquinolines depending on the electrophile used.

Scientific Research Applications

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline and quinoline derivatives.

    Biology: Studies have explored its role in modulating neurotransmitter systems and its potential neuroprotective effects.

    Medicine: Research has investigated its potential as a therapeutic agent for neurodegenerative diseases and its effects on the central nervous system.

    Industry: It is used in the synthesis of pharmaceuticals and as an intermediate in the production of various chemical compounds.

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves interaction with molecular targets such as neurotransmitter receptors and enzymes. It is believed to modulate the activity of dopamine and serotonin receptors, which are crucial for its neuroprotective and psychoactive properties . The compound may also inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels in the brain.

Comparison with Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group at the 2-position.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups at the 6 and 7 positions.

    1,2,3,4-Tetrahydroisoquinoline: Lacks both the methyl and methoxy groups.

Uniqueness: 6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both methoxy groups and the methyl group, which contribute to its distinct chemical properties and biological activities. These structural features enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-13-5-4-9-6-11(14-2)12(15-3)7-10(9)8-13;/h6-7H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUNNRJXHUNDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
Reactant of Route 4
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
Reactant of Route 6
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.